2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid
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Overview
Description
2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid can be achieved through various methods. One common approach involves the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. For instance, a one-pot synthesis method using a tropine-based dicationic molten salt as a catalyst has been documented. This method is environmentally friendly and yields high purity products under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production. The recovery and reuse of catalysts, such as dicationic ionic liquids, are also considered to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antiviral and anticancer agent due to its ability to interact with specific molecular targets and pathways .
Mechanism of Action
The mechanism of action of 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of specific enzymes or modulating receptor functions. This interaction can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid include other pyridopyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines. These compounds share a similar fused ring structure but differ in the position of nitrogen atoms and functional groups .
Uniqueness: What sets this compound apart from its analogues is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. This compound does not inhibit histamine metabolism, reducing the potential risk of side effects related to histamine inhibition .
Properties
CAS No. |
2624134-71-8 |
---|---|
Molecular Formula |
C8H5N3O4 |
Molecular Weight |
207.1 |
Purity |
0 |
Origin of Product |
United States |
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